molecular formula C15H13NO4S B2937164 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide CAS No. 2034482-52-3

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide

Cat. No.: B2937164
CAS No.: 2034482-52-3
M. Wt: 303.33
InChI Key: YKNKKKISSRRKLQ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H13NO4S and its molecular weight is 303.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study outlined the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives via Suzuki-Miyaura cross-coupling, investigating their antibacterial activities against drug-resistant strains. The synthesized compounds demonstrated significant activity against A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Computational docking studies and molecular dynamics (MD) simulations validated these findings, highlighting the potential of these compounds in combating antibiotic resistance (Siddiqa et al., 2022).

Materials Science Applications

  • In materials science, phenothiazine derivatives with various conjugated linkers, including furan, were synthesized for use in dye-sensitized solar cells. A derivative with furan as a conjugated linker exhibited a solar energy-to-electricity conversion efficiency improvement of over 24% compared to reference cells. This study underscores the importance of conjugated linkers in the performance of solar cells (Se Hun Kim et al., 2011).

Antiviral Properties

  • Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus. Systematic structure–activity relationship (SAR) studies highlighted the significance of the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) in anti-influenza activity, offering a new scaffold for influenza A virus inhibition (Yu Yongshi et al., 2017).

Synthesis and Reactivity

  • Research on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and similar compounds provides insights into the chemical properties and potential applications of furan derivatives in creating complex heterocyclic structures. Such compounds are valuable for further pharmacological study and potential therapeutic applications (А. Aleksandrov et al., 2017).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-14(12-3-1-6-19-12)16-10-15(18,11-5-8-21-9-11)13-4-2-7-20-13/h1-9,18H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNKKKISSRRKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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